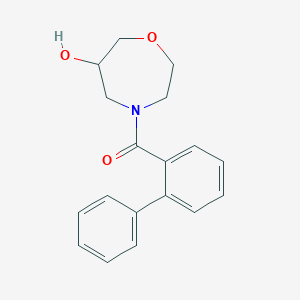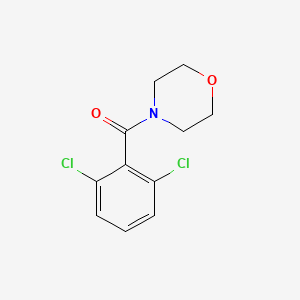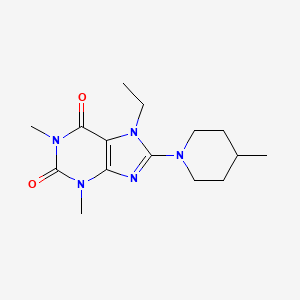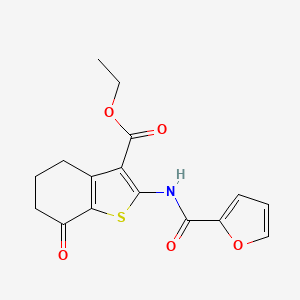![molecular formula C16H14N4OS B5553004 2-[(5-cyano-2,4'-bipyridin-6-yl)thio]-N-cyclopropylacetamide](/img/structure/B5553004.png)
2-[(5-cyano-2,4'-bipyridin-6-yl)thio]-N-cyclopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar bipyridine derivatives involves multicomponent reactions, utilizing compounds like malononitrile and various aldehydes in water, employing bases like triethylamine at room temperature for the synthesis process. These methods highlight the efficiency and environmental friendliness of the synthesis approach due to mild reaction conditions and the use of water as a solvent (Jayarajan et al., 2019).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques such as FT-IR, NMR, and X-ray diffraction, revealing the intricate details of the molecular framework and the spatial arrangement of atoms within the molecule. Computational chemistry methods further support these findings, providing insights into the electronic and geometric configurations of the molecules (Jayarajan et al., 2019).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cycloaddition, nucleophilic substitution, and condensation reactions, leading to the formation of a diverse range of heterocyclic compounds. The reactivity is influenced by the cyano and acetamide functional groups, which act as reactive sites for different chemical transformations, producing compounds with potential biological activities (Shams et al., 2010).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds under various conditions. Techniques like X-ray diffraction provide detailed information about the crystal structure, indicating the stability and solid-state arrangement of the molecules (Wang et al., 2014).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards electrophiles and nucleophiles, and photochemical behavior, define the versatility of these compounds in chemical synthesis and applications. These properties are influenced by the functional groups present in the molecule, determining its role as a precursor for further chemical modifications (Khanum et al., 2022).
Aplicaciones Científicas De Investigación
Antimicrobial Properties
- Some derivatives of thiopyridines, which include compounds related to "2-[(5-cyano-2,4'-bipyridin-6-yl)thio]-N-cyclopropylacetamide", have shown significant antimicrobial activity. The study by Abdel-rahman, Bakhite, and Al-Taifi (2003) in "Die Pharmazie" highlights the synthesis and antimicrobial testing of these compounds (Abdel-rahman, Bakhite, & Al-Taifi, 2003).
Synthesis of Heterocyclic Compounds
- A study conducted by Ewies and Abdelsalaam (2020) in "The Egyptian Journal of Chemistry" discusses the synthesis of various nitrogenous heterocycles using 2-Cyano-N-arylacetamide, which is structurally similar to the compound . These compounds have potential applications as antimicrobial agents, demonstrated through molecular docking studies (Ewies & Abdelsalaam, 2020).
Antitumor Activity
- The synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, a related compound, was studied by Shams et al. (2010) in "Molecules." These compounds exhibited high antitumor activities when tested against various human cancer cell lines (Shams et al., 2010).
Insecticidal Properties
- The compound has been linked to the field of entomology, as evidenced by Tomizawa and Casida's (2003) research in "Annual review of entomology." They discuss the selective toxicity of neonicotinoids, which are related to the compound , in targeting insect nicotinic acetylcholine receptors while having low toxicity to mammals (Tomizawa & Casida, 2003).
Synthesis of Diverse Heterocycles
- A study by Dotsenko et al. (2012) in "Chemistry of Heterocyclic Compounds" explains the synthesis of diverse heterocyclic compounds using cyanothioacetamide, a structurally similar reagent. This synthesis can lead to the formation of various heterocyclic compounds with potential biological activities (Dotsenko et al., 2012).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-cyano-6-pyridin-4-ylpyridin-2-yl)sulfanyl-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c17-9-12-1-4-14(11-5-7-18-8-6-11)20-16(12)22-10-15(21)19-13-2-3-13/h1,4-8,13H,2-3,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBAJTJKADKOAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CSC2=C(C=CC(=N2)C3=CC=NC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5552921.png)
![4-{[4-(2-amino-2-oxoethyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5552923.png)

![1-{[2-ethoxy-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine](/img/structure/B5552940.png)

![5-butyl-4-ethyl-2-{2-oxo-2-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5552971.png)




![N,N-dimethyl-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5553016.png)
![methyl 4-(2-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5553020.png)
![ethyl 2-[(6-methoxy-2-naphthyl)methylene]hydrazinecarboxylate](/img/structure/B5553032.png)
